molecular formula C10H17NOSi B1320011 2-Ethoxy-3-trimethylsilanyl-pyridine CAS No. 782479-88-3

2-Ethoxy-3-trimethylsilanyl-pyridine

Cat. No.: B1320011
CAS No.: 782479-88-3
M. Wt: 195.33 g/mol
InChI Key: NSPOWJNYYMMVBR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Ethoxy-3-trimethylsilanyl-pyridine typically involves the reaction of 3-trimethylsilanyl-pyridine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like acetonitrile. The product is then purified through standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

2-Ethoxy-3-trimethylsilanyl-pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding pyridine N-oxides.

    Reduction: It can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding amine.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Scientific Research Applications

2-Ethoxy-3-trimethylsilanyl-pyridine is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethoxy-3-trimethylsilanyl-pyridine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. In chemical reactions, it acts as a nucleophile or electrophile, participating in various organic transformations. The exact pathways and molecular targets can vary based on the specific application and reaction conditions .

Comparison with Similar Compounds

2-Ethoxy-3-trimethylsilanyl-pyridine can be compared with other similar compounds such as:

    2-Isopropoxy-3-trimethylsilanyl-pyridine: Similar in structure but with an isopropoxy group instead of an ethoxy group.

    2-(Trimethylsilyl)ethynyl-pyridin-3-ol: Contains a trimethylsilyl-ethynyl group and a hydroxyl group.

    3-Dimethoxymethyl-5-trimethylsilanylethynyl-pyridine: Features a dimethoxymethyl group and a trimethylsilanylethynyl group.

These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical reactivity and applications.

Properties

IUPAC Name

(2-ethoxypyridin-3-yl)-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NOSi/c1-5-12-10-9(13(2,3)4)7-6-8-11-10/h6-8H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSPOWJNYYMMVBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20592078
Record name 2-Ethoxy-3-(trimethylsilyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

782479-88-3
Record name 2-Ethoxy-3-(trimethylsilyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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